Chemical properties of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol
Chemical properties of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol
This guide serves as a technical monograph on 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , a specialized chiral building block used in the synthesis of peptidomimetics, protease inhibitors, and kinase modulators.
Executive Summary
2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a fluorinated phenylalaninol derivative that serves as a critical "privileged scaffold" in modern medicinal chemistry. Unlike its non-fluorinated parent (phenylalaninol), this molecule offers unique electronic and steric properties driven by the 2,6-difluoro substitution pattern. It is primarily utilized to construct the P1 or P2 pharmacophores in peptidomimetic drugs, where it enhances metabolic stability against CYP450 oxidation and restricts conformational freedom, thereby improving ligand-target binding affinity.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a propanol backbone bearing a primary amine at the C2 position and a 2,6-difluorophenyl group at the C3 position.
-
Chirality: The C2 carbon is a stereogenic center. The (S)-enantiomer (derived from L-amino acids) is the most common form used in drug synthesis to mimic natural peptide architecture.
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The "Fluorine Effect": The fluorine atoms at the 2 and 6 positions function as bioisosteres for hydrogen but with significant differences:
-
Electronic: They exert a strong inductive electron-withdrawing effect (
), lowering the electron density of the aromatic ring. This reduces the propensity for oxidative metabolism (e.g., by CYP450 enzymes) at the para-position. -
Steric/Conformational: The 2,6-substitution creates steric bulk that restricts the rotation of the phenyl ring around the
bond. This "locking" effect can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.
-
Physicochemical Properties Table
| Property | Value / Description |
| CAS Number | 1369403-37-1 (Racemic) / 1379363-49-1 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 187.19 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 71–75 °C (Enantiopure forms often higher) |
| Boiling Point | ~311 °C (Predicted at 760 mmHg) |
| pKa (Conjugate Acid) | ~8.9 – 9.1 (Slightly lower than phenylalaninol due to F-inductive effect) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| LogP (Predicted) | ~1.1 (More lipophilic than phenylalaninol due to C-F bonds) |
Synthetic Pathways[1][2]
The synthesis of high-purity enantiomers typically proceeds via the reduction of the corresponding amino acid. This route preserves the stereochemistry of the starting material.
Primary Route: Reduction of Amino Acid
The most robust method involves the reduction of (S)-2-amino-3-(2,6-difluorophenyl)propanoic acid .
-
Reagents: Lithium Aluminum Hydride (
) or Sodium Borohydride ( ) with Iodine ( ). -
Mechanism: The carboxylic acid is activated (e.g., as an ester or mixed anhydride) or reduced directly.
generates borane in situ, which selectively reduces the acid to the alcohol without racemization.
Visualization of Synthesis
The following diagram illustrates the logical flow from the fluorinated benzaldehyde precursor to the final amino alcohol.
Figure 1: Synthetic workflow from aldehyde precursor to chiral amino alcohol.
Chemical Reactivity & Transformations
This molecule is a bifunctional scaffold (amine + alcohol), allowing for versatile divergent synthesis.
Key Transformations
-
Oxazolidinone Formation (Cyclization):
-
Reaction: Treatment with Phosgene, Triphosgene, or CDI.
-
Utility: Creates a cyclic carbamate (oxazolidinone). This is a common strategy to protect both functional groups simultaneously or to generate "Evans auxiliary" type intermediates for asymmetric alkylation.
-
-
N-Functionalization (Reductive Amination):
-
Reaction: Condensation with aldehydes followed by reduction (e.g.,
). -
Utility: Installs the "tail" of peptidomimetic drugs. The steric bulk of the 2,6-difluorophenyl group can slow down this reaction compared to non-substituted analogs, requiring optimized conditions (e.g., microwave heating).
-
-
Oxidation to Aldehyde (Garner's Aldehyde Analog):
-
Reaction: Swern oxidation or Parikh-Doering oxidation after N-protection (e.g., Boc).
-
Utility: Generates a chiral aldehyde used for chain extension (e.g., Wittig olefination) to build transition-state mimics in protease inhibitors.
-
Reactivity Map
Figure 2: Divergent chemical reactivity profile.
Applications in Medicinal Chemistry
Protease Inhibitors
The 2,6-difluorophenylalanine motif is a classic bioisostere for phenylalanine in HIV Protease and Renin inhibitors.
-
Mechanism: The hydroxyl group of the amino alcohol often serves as a transition-state mimic (mimicking the tetrahedral intermediate of peptide bond hydrolysis).
-
Advantage: The 2,6-difluorines fill the hydrophobic S1 or S2 pockets of the enzyme more effectively than a simple phenyl group, often displacing water molecules to gain entropic binding energy.
Kinase Inhibitors
Recent developments in kinase inhibitors (e.g., AKT inhibitors like Capivasertib analogs) utilize chiral amino alcohols to form hydrogen bonds with the kinase hinge region.
-
Role: The difluorophenyl group provides metabolic stability.[1][2][3] Non-fluorinated phenyl rings in this position are susceptible to rapid hydroxylation by liver enzymes. The C-F bond is metabolically inert, significantly extending the drug's half-life (
).
Handling, Safety & Storage
-
Corrosivity: As a primary amino alcohol, the substance is alkaline and corrosive. It can cause severe skin burns and eye damage (Category 1B/1C).
-
Hygroscopicity: The presence of both amine and alcohol groups makes it hygroscopic. It must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
-
PPE: Full protective gear (gloves, goggles, lab coat) is mandatory. All manipulations should be performed in a fume hood.
References
-
PubChem. (2R)-3-amino-2-fluoropropan-1-ol Compound Summary. National Library of Medicine. Link
-
Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[1][2] Link
-
ChemicalBook. 2-amino-3-(2,6-difluorophenyl)propan-1-ol hydrochloride Properties.Link
-
Fisher Scientific. Safety Data Sheet: Amino Alcohols.Link
-
Journal of Medicinal Chemistry. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021).[4] Link
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol|CAS 228422-49-9 [benchchem.com]
- 4. researchgate.net [researchgate.net]
